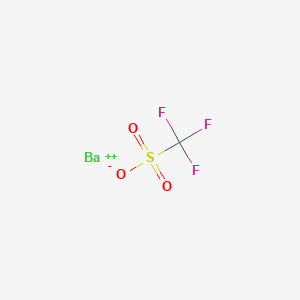

barium(2+);trifluoromethanesulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound identified by the Chemical Abstracts Service number 18172787 is a chemical entity with various applications in scientific research and industry

準備方法

The synthesis of the compound with Chemical Abstracts Service number 18172787 involves specific synthetic routes and reaction conditions. The preparation methods typically include the use of various reagents and solvents under controlled conditions to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized processes to ensure high yield and purity.

化学反応の分析

Substitution Reactions

Barium triflate participates in ion-exchange reactions due to its solubility in polar solvents. A notable example is its reaction with sodium sulfate:

Ba CF SO +Na SO →2NaCF SO +BaSO ↓

This reaction produces sodium triflate (a catalyst in asymmetric synthesis) and precipitates barium sulfate, enabling purification of reaction mixtures .

Key Observations:

-

The reaction proceeds quantitatively in aqueous media.

-

Barium sulfate’s low solubility (Ksp=1.1×10−10

) drives the reaction to completion .

Acid-Base Reactions

Barium triflate reacts with strong acids to regenerate trifluoromethanesulfonic acid (TfOH):

Ba CF SO +H SO →BaSO ↓+2CF SO H

This property makes it a precursor for generating TfOH, a superacid used in catalysis .

Complexation Reactions

In coordination chemistry, barium triflate forms solvated complexes in polar aprotic solvents like dimethylformamide (DMF) and dimethylacetamide (DMA). Structural studies reveal the following solution properties :

| Solvent | [Ba²⁺] (mol/kg) | [CF₃SO₃⁻] (mol/kg) | Density (g/cm³) |

|---|---|---|---|

| DMF | 0.7339 | 1.4677 | 1.1595 |

| DMA | 0.7074 | 1.4148 | 1.1442 |

These data indicate strong ion dissociation and solvent interactions, critical for its catalytic activity .

Friedel-Crafts Reactions

-

Alkylation: Facilitates electrophilic substitution in aromatic systems.

Ar H+R XBa CF SO Ar R+HX -

Acylation: Enhances acylation of alcohols and amines under mild conditions .

Protection/Deprotection Chemistry

-

Cleaves silyl ethers and tert-butyl carbamates selectively without affecting acid-sensitive functional groups .

Electrochemical Behavior

Barium triflate serves as an electrolyte additive in lithium-ion batteries. Its high ionic conductivity (>10−3

S/cm at 25°C) and stability at elevated temperatures improve battery performance .

Environmental Remediation

Barium triflate reacts with heavy metals (e.g., Pb²⁺, Cd²⁺) in wastewater, forming insoluble sulfates:

Ba CF SO +Pb NO →Pb CF SO +Ba NO

This application leverages its ability to precipitate toxic ions .

Barium triflate’s reactivity is defined by its strong Lewis acidity, solubility in polar media, and versatile triflate counterion. These attributes make it indispensable in synthetic organic chemistry, materials science, and environmental engineering.

科学的研究の応用

Applications Overview

Barium trifluoromethanesulfonate is primarily recognized for its roles as a catalyst and reagent in organic synthesis, as well as its potential applications in material science and biological research.

Organic Synthesis

Barium trifluoromethanesulfonate is extensively used as a catalyst in various organic reactions:

-

Catalytic Reactions :

- Friedel-Crafts Reactions : Facilitates alkylation and acylation processes necessary for synthesizing complex organic molecules, including pharmaceuticals .

- Mannich-type Reactions : Assists in the formation of β-amino carbonyl compounds, which are crucial intermediates in drug synthesis.

- Diels-Alder Reactions : Acts as a Lewis acid catalyst to promote cycloaddition reactions.

-

Reagent Functions :

- Participates in the cleavage of protecting groups during synthesis, which is essential for the selective modification of functional groups.

Material Science

Barium trifluoromethanesulfonate has notable applications in the development of advanced materials:

- Solid-State Electrolytes : It is being explored for use in next-generation lithium-ion batteries due to its proton conductivity, which enhances battery safety and efficiency.

- Proton-Conducting Membranes : Its properties support the development of membranes critical for fuel cells, facilitating efficient energy conversion.

Biological and Medical Research

The compound exhibits antimicrobial properties, making it relevant in medical applications:

- Antimicrobial Activity : Barium trifluoromethanesulfonate disrupts microbial cell membranes, leading to cell death. This property opens avenues for its use in developing antimicrobial agents .

- Synthesis of Biologically Active Compounds : It serves as a precursor for synthesizing various biologically active molecules, contributing to pharmaceutical development.

Data Table: Comparison of Barium Trifluoromethanesulfonate Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Organic Synthesis | Catalysis in Friedel-Crafts reactions | Efficient synthesis of complex molecules |

| Mannich-type reactions | Formation of β-amino carbonyl compounds | |

| Diels-Alder reactions | Promotes cycloaddition | |

| Material Science | Solid-state electrolytes | Improved battery safety and efficiency |

| Proton-conducting membranes | Enhanced energy conversion | |

| Biological Research | Antimicrobial agent | Disruption of microbial cell membranes |

| Synthesis of active compounds | Contribution to drug development |

Case Studies

-

Friedel-Crafts Acylation :

A study demonstrated the effective use of barium trifluoromethanesulfonate in the Friedel-Crafts acylation of biotin acid chloride. The reaction yielded high selectivity and efficiency, showcasing its potential in synthesizing biotin derivatives critical for biochemical applications . -

Proton-Conducting Membranes :

Research on barium trifluoromethanesulfonate's role in proton-conducting membranes highlighted its effectiveness in enhancing conductivity compared to traditional materials. This advancement is pivotal for developing more efficient fuel cells.

作用機序

The mechanism of action of the compound with Chemical Abstracts Service number 18172787 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

生物活性

Barium bis(trifluoromethanesulfonate), commonly referred to as barium(2+); trifluoromethanesulfonate, is a compound with significant chemical properties and various biological activities. This article explores its biological activity, including its interactions with biological systems, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C2BaF6O6S2

- Molecular Weight : 435.465 g/mol

- Density : 1.876 g/cm³

- Melting Point : >300 °C

- Boiling Point : 162 °C at 760 mmHg

The biological activity of barium(2+); trifluoromethanesulfonate is primarily attributed to its ability to act as a Lewis acid and its interactions with various biological molecules. The trifluoromethanesulfonate group enhances its electrophilic character, allowing it to participate in various biochemical reactions.

Cellular Interactions

- Enzyme Modulation : Studies have shown that barium trifluoromethanesulfonate can influence enzyme activity, particularly in the context of laccase enzymes, which are involved in oxidation-reduction reactions. The presence of trifluoromethanesulfonate ions has been reported to stabilize enzyme conformation and enhance catalytic activity .

- Antiproliferative Effects : Research indicates that derivatives of barium trifluoromethanesulfonate exhibit antiproliferative activity against various cancer cell lines. This suggests potential applications in cancer therapy, where the compound may inhibit tumor growth or induce apoptosis in malignant cells .

1. Laccase Activity Enhancement

A study published in the International Journal of Biological Macromolecules demonstrated that the addition of trifluoromethanesulfonate ionic liquids significantly improved the stability and activity of laccase enzymes. The results indicated that these ionic liquids could be utilized to optimize biocatalytic processes in industrial applications .

2. Anticancer Activity

In vitro studies have shown that barium bis(trifluoromethanesulfonate) can selectively inhibit the growth of certain cancer cell lines. For instance, a recent investigation into isoxazolopyridine derivatives revealed that compounds containing barium triflate exhibited notable antiproliferative effects, suggesting a pathway for developing new anticancer agents .

Toxicological Considerations

While barium compounds are generally known for their toxicity at high concentrations, the specific biological effects of barium(2+); trifluoromethanesulfonate depend on dosage and exposure duration. Safety data sheets indicate that exposure can lead to respiratory irritation and other health risks if not handled properly .

Applications in Research and Industry

Barium(2+); trifluoromethanesulfonate serves as a precursor for synthesizing other metal triflates, which are valuable in organic synthesis as catalysts. Its unique properties make it suitable for applications in various fields, including pharmaceuticals and materials science .

Summary Table of Biological Activities

特性

IUPAC Name |

barium(2+);trifluoromethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHF3O3S.Ba/c2-1(3,4)8(5,6)7;/h(H,5,6,7);/q;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRAFJLIHEJSUDA-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[O-].[Ba+2] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CBaF3O3S+ |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。